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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recombinant expression,
purification, and characterization of the Human Immunodeficiency Virus type 1 (HIV-1) matrix
protein p17. The protocols outlined below are intended to facilitate the production of highly
pure, biologically active p17 for use in various research and drug development applications,
including structural studies, immunological assays, and investigation of p17-mediated
pathogenesis.

Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein derived from the Gag polyprotein
precursor, Pr55Gag.[1] Beyond its structural role in the virus life cycle, extracellular p17 acts as
a viral cytokine, or "virokine," deregulating the biological functions of various host cells.[2][3] It
has been implicated in the pathogenesis of AIDS-related diseases by interacting with cellular
receptors, such as CXCR1 and CXCR2, to activate signaling pathways that promote
angiogenesis, inflammation, and cell proliferation.[4][5][6] The ability to produce high-quality
recombinant p17 is therefore crucial for a deeper understanding of its functions and for the
development of targeted therapeutics.
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Expression System of Choice

Escherichia coli (E. coli) is a widely used and effective system for the expression of
recombinant HIV-1 p17.[3][7] Its rapid growth, high yields, and the availability of a wide range of
expression vectors make it a cost-effective choice.[7] To facilitate purification, p17 is commonly
expressed as a fusion protein, for example, with a Glutathione-S-Transferase (GST) tag.

Experimental Protocols
Cloning of HIV-1 p17 into an Expression Vector

This protocol describes the cloning of the HIV-1 p17 coding sequence into the pGEX-4T-1
expression vector, which allows for the expression of p17 as a GST-fusion protein with a
thrombin cleavage site.

Materials:

HIV-1 proviral DNA (e.g., from BH10 isolate)

e pGEX-4T-1 vector

¢ Restriction enzymes (e.g., BamHI and Xhol)

e T4 DNA Ligase

» High-fidelity DNA polymerase

o Forward and reverse primers for p17 amplification

e E. coli competent cells (e.g., DH5a for cloning, BL21(DE3) for expression)
e LB agar plates and broth with ampicillin

» DNA purification kits (PCR and gel extraction)

e Plasmid miniprep kit

Procedure:
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e Primer Design: Design primers to amplify the 132 amino acid coding sequence of HIV-1 p17.
Incorporate restriction sites for BamHI and Xhol at the 5' ends of the forward and reverse
primers, respectively. Ensure the p17 sequence will be in-frame with the upstream GST tag
in the pGEX-4T-1 vector.

o PCR Amplification: Perform PCR using high-fidelity DNA polymerase and HIV-1 proviral DNA
as a template to amplify the p17 coding sequence.

 Purification of PCR Product: Purify the amplified p17 DNA fragment using a PCR purification
kit.

» Restriction Digest: Digest both the purified PCR product and the pGEX-4T-1 vector with
BamHI and Xhol.

o Gel Purification: Separate the digested vector and insert on an agarose gel and purify the
desired fragments using a gel extraction Kkit.

 Ligation: Ligate the digested pl17 insert into the linearized pGEX-4T-1 vector using T4 DNA
Ligase.

o Transformation: Transform the ligation mixture into competent E. coli DH5a cells and plate
on LB agar containing ampicillin.

e Colony Screening and Plasmid Purification: Select individual colonies, grow overnight
cultures, and purify the plasmid DNA using a miniprep kit.

 Verification: Verify the correct insertion of the p17 gene by restriction digest and DNA
sequencing.

Expression of GST-p17 Fusion Protein in E. coli

Materials:
o Verified pGEX-4T-1-p17 plasmid
e E. coli BL21(DE3) competent cells

e LB broth with ampicillin

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

* |Isopropyl B-D-1-thiogalactopyranoside (IPTG)
Procedure:

o Transformation: Transform the pGEX-4T-1-p17 plasmid into E. coli BL21(DE3) competent
cells.

» Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow
overnight at 37°C with shaking.

o Large-Scale Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter
culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-
0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

o Expression: Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for 4-
6 hours or at 16-18°C overnight to enhance protein solubility.

o Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant p17 Protein

This protocol involves a two-step purification process: initial capture of the GST-p17 fusion
protein by affinity chromatography, followed by cleavage of the GST tag and a final polishing
step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high

purity.

Step 1: GST Affinity Chromatography

Materials:

o Bacterial cell pellet

 Lysis Buffer (e.g., PBS, pH 7.4, 1% Triton X-100, 1 mM DTT, protease inhibitors)

o Glutathione-Sepharose resin
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e Wash Buffer (e.g., PBS, pH 7.4, 1 mM DTT)

e Elution Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 10-20 mM reduced glutathione)

e Thrombin

Procedure:

o Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

 Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular
debris. Collect the supernatant.

» Binding: Add the clarified lysate to the equilibrated Glutathione-Sepharose resin and
incubate at 4°C with gentle agitation for 1-2 hours.

e Washing: Wash the resin with several column volumes of Wash Buffer to remove unbound
proteins.

e Elution: Elute the GST-p17 fusion protein with Elution Buffer.

o Thrombin Cleavage: To cleave the GST tag, dialyze the eluted protein against a suitable
cleavage buffer (e.g., PBS, pH 7.4) and add thrombin (typically 10 units per mg of fusion
protein). Incubate at room temperature for 2-4 hours or at 4°C overnight.

e Removal of GST and Thrombin: Pass the cleavage reaction mixture through the Glutathione-
Sepharose resin again to bind the free GST. Thrombin can be removed by chromatography
on a benzamidine-Sepharose column. The flow-through will contain the untagged p17
protein.

Step 2: Reverse-Phase HPLC (RP-HPLC)
Materials:
e Untagged pl17 protein solution

o Buffer A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
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» Buffer B (e.g., 0.1% TFA in acetonitrile)
e C18 reverse-phase HPLC column
Procedure:
o Sample Preparation: Acidify the p17 solution with TFA to a final concentration of 0.1%.
o Chromatography:
o Equilibrate the C18 column with Buffer A.
o Load the sample onto the column.
o Elute the protein using a linear gradient of Buffer B (e.g., 0-80% over 60 minutes).
o Monitor the elution profile at 280 nm.

e Fraction Collection and Analysis: Collect fractions corresponding to the p17 peak and
analyze by SDS-PAGE for purity.

» Lyophilization: Pool the pure fractions and lyophilize to obtain the purified p17 protein
powder.

Protein Characterization

SDS-PAGE and Western Blotting
Procedure:

o SDS-PAGE: Resuspend the purified p17 in SDS-PAGE sample buffer, boil for 5 minutes, and
load onto a polyacrylamide gel (e.g., 15%). Run the gel to separate the proteins by size.
Visualize the protein band by Coomassie Brilliant Blue staining. A single band at
approximately 17 kDa should be observed.

o Western Blot: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane. Block the membrane and then probe with a primary antibody specific for HIV-1
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pl7. Detect the primary antibody with a suitable horseradish peroxidase (HRP)-conjugated
secondary antibody and a chemiluminescent substrate.

Endotoxin Testing

It is critical to ensure that the purified recombinant p17 is free of endotoxin contamination,
especially for cellular assays.

Procedure:

e Endotoxin Removal: If necessary, remove endotoxins using methods such as Triton X-114
phase separation or specialized endotoxin removal columns.[2][8]

o Limulus Amebocyte Lysate (LAL) Assay: Quantify the endotoxin levels in the final protein
preparation using a commercially available LAL assay kit.[9][10] Endotoxin levels should be
below 0.1 EU/mL.[3]

Quantitative Data Summary

Expression  Purification

Parameter Yield Purity Reference
System Method

Recombinant _ GST Affinity + N
E. coli Not specified >98% [3]

pl7 RP-FPLC

Recombinant ) - -

17 E. coli Not specified Not specified >90% [7]
p
GST-p17 ] Glutathione- 1-10 mg/L of -~
) E. coli Not specified [11]
Fusion Sepharose culture

Signaling Pathways and Experimental Workflows
HIV-1 p17 Signaling Pathway

Extracellular HIV-1 p17 interacts with chemokine receptors CXCR1 and CXCR2 on the surface
of target cells, such as endothelial cells and B cells.[4][6] This interaction triggers downstream
signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, leading to cellular
responses like proliferation, angiogenesis, and inflammation.[4][12][13]
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Caption: HIV-1 p17 signaling cascade.

Experimental Workflow for Recombinant p17 Production

The overall workflow for producing recombinant HIV-1 p17 involves several key stages, from
gene cloning to the final characterization of the purified protein.
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4. GST Affinity Chromatography
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Caption: Recombinant p17 production workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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